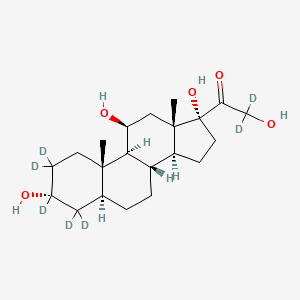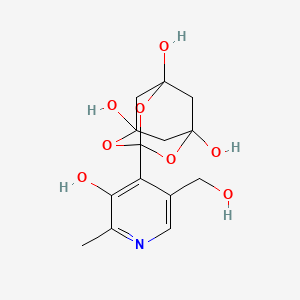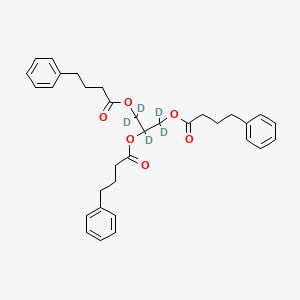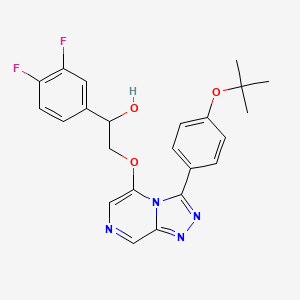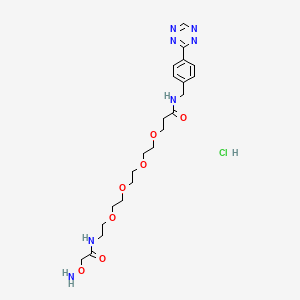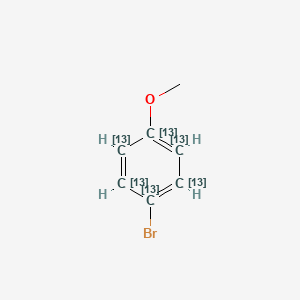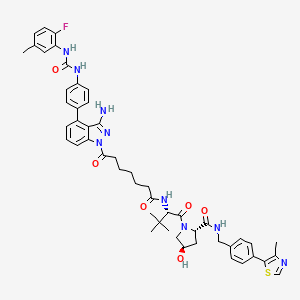
PROTAC VEGFR-2 degrader-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC VEGFR-2 degrader-2 is a compound designed to target and degrade the vascular endothelial growth factor receptor-2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By degrading VEGFR-2, this compound aims to inhibit angiogenesis, which is a key factor in the growth and spread of tumors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC VEGFR-2 degrader-2 involves a series of chemical reactions that link a ligand for VEGFR-2 to a ligand for an E3 ubiquitin ligase via a linker. The process typically includes:
Ligand Synthesis: The ligands for VEGFR-2 and the E3 ubiquitin ligase are synthesized separately.
Linker Attachment: A linker molecule is attached to one of the ligands.
Conjugation: The other ligand is then attached to the linker, forming the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
化学反応の分析
Types of Reactions: PROTAC VEGFR-2 degrader-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives of the compound, while reduction may yield reduced forms .
科学的研究の応用
PROTAC VEGFR-2 degrader-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of VEGFR-2 and its effects on angiogenesis.
Biology: Helps in understanding the role of VEGFR-2 in various biological processes.
Medicine: Investigated for its potential in cancer therapy by inhibiting tumor growth and metastasis.
Industry: Used in the development of new therapeutic agents targeting VEGFR-2.
作用機序
The mechanism of action of PROTAC VEGFR-2 degrader-2 involves the formation of a ternary complex between the target protein (VEGFR-2), the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to VEGFR-2, marking it for degradation by the proteasome. The degradation of VEGFR-2 leads to the inhibition of angiogenesis, thereby preventing tumor growth and spread .
類似化合物との比較
PROTAC VEGFR-2 degrader-1: Another degrader targeting VEGFR-2 but with different ligands and linker.
PROTAC VEGFR-1 degrader: Targets VEGFR-1, another receptor involved in angiogenesis.
PROTAC FGFR-1 degrader: Targets fibroblast growth factor receptor-1, involved in similar pathways.
Uniqueness: PROTAC VEGFR-2 degrader-2 is unique due to its specific design to target VEGFR-2 with minimal inhibition of the receptor’s activity. This specificity allows for targeted degradation without affecting other proteins, making it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C50H56FN9O6S |
|---|---|
分子量 |
930.1 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-[[7-[3-amino-4-[4-[(2-fluoro-5-methylphenyl)carbamoylamino]phenyl]indazol-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H56FN9O6S/c1-29-14-23-37(51)38(24-29)56-49(66)55-34-21-19-32(20-22-34)36-10-9-11-39-43(36)46(52)58-60(39)42(63)13-8-6-7-12-41(62)57-45(50(3,4)5)48(65)59-27-35(61)25-40(59)47(64)53-26-31-15-17-33(18-16-31)44-30(2)54-28-67-44/h9-11,14-24,28,35,40,45,61H,6-8,12-13,25-27H2,1-5H3,(H2,52,58)(H,53,64)(H,57,62)(H2,55,56,66)/t35-,40+,45-/m1/s1 |
InChIキー |
MLMBGRMBVNUKFH-RIXQQIMYSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
正規SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


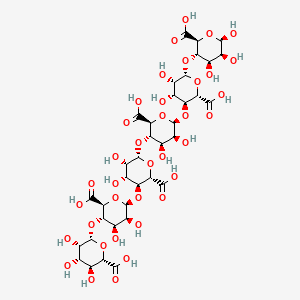
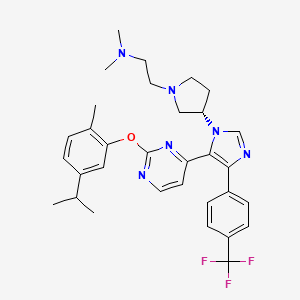

![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)

